7-Benzyl-1,7-diazaspiro[4.4]nonane
Overview
Description
7-Benzyl-1,7-diazaspiro[44]nonane is a chemical compound characterized by a spirocyclic structure, which includes a benzyl group attached to a diazaspiro nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1,7-diazaspiro[4.4]nonane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-Benzyl-1,7-diazaspiro[4.4]nonane has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one: Similar structure but with a ketone group at the third position.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains a tert-butyl group and a carboxylate group.
1-Benzyl-1,6-diazaspiro[3.3]heptane: A smaller spirocyclic compound with a benzyl group.
Uniqueness: 7-Benzyl-1,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
7-benzyl-1,7-diazaspiro[4.4]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-8-14(12-16)7-4-9-15-14/h1-3,5-6,15H,4,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOUQGOZESDBOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266769 | |
Record name | 7-(Phenylmethyl)-1,7-diazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101266769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-23-4 | |
Record name | 7-(Phenylmethyl)-1,7-diazaspiro[4.4]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Phenylmethyl)-1,7-diazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101266769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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